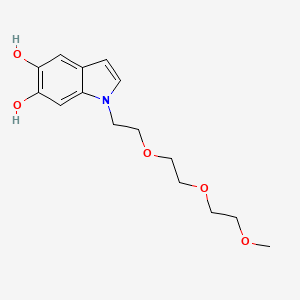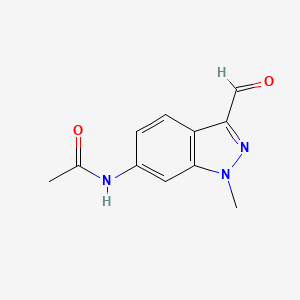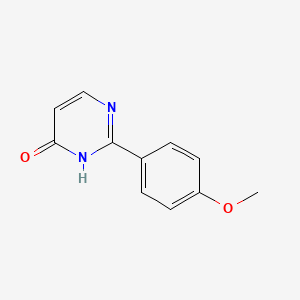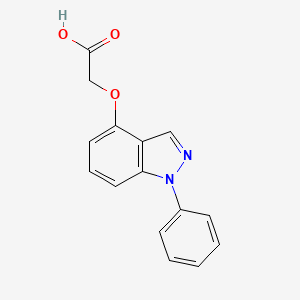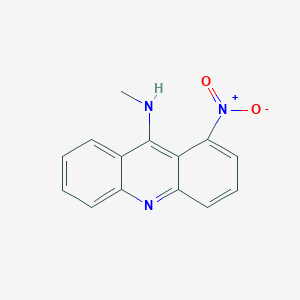![molecular formula C13H14N4O2S B12925535 N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenoxy group, and a sulfanylacetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the phenoxy group. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This step involves the reaction of the pyrimidine intermediate with 4-methylphenol in the presence of a suitable catalyst.
Formation of the Sulfanylacetohydrazide Moiety: This involves the reaction of the intermediate with thioacetic acid and hydrazine hydrate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the phenoxy group can enhance its binding affinity. The sulfanylacetohydrazide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H14N4O2S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C13H14N4O2S/c1-9-3-5-11(6-4-9)19-12-7-13(15-8-14-12)20-17-16-10(2)18/h3-8,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
JEHWUTJJNUQGGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SNNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

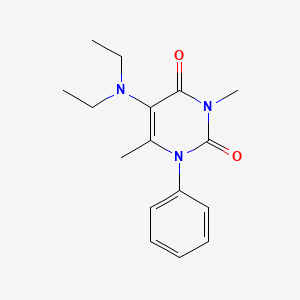
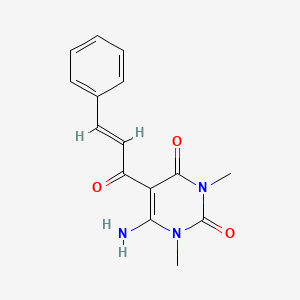

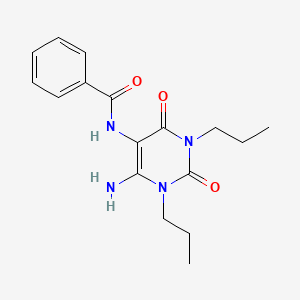
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
